

An In-depth Technical Guide to the TNIK Inhibitor NCB-0846

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A note on the topic: Initial searches for "**Tnik-IN-8**" did not yield a specific molecule with this identifier. The following guide focuses on NCB-0846, a well-characterized and potent inhibitor of TRAF2- and Nck-interacting kinase (TNIK), to provide a comprehensive technical overview as requested.

Core Structure and Properties

NCB-0846 is an orally available small molecule inhibitor of TNIK. Its chemical structure is defined as cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol. The key structural features and properties are summarized in the table below.



Property	Value		
Chemical Formula	C21H21N5O2		
Molecular Weight	375.4 g/mol		
CAS Number	1792999-26-8		
Appearance	Crystalline solid		
Solubility	DMSO: 5 mg/mL, DMF: 1 mg/mL		
SMILES	OINVALID-LINK CC[C@@H]1OC2=CC=CC3=C2N=C(NC4=CC =C(N=CN5)C5=C4)N=C3		
InChI Key	FYWRWBSYRGSWIQ-IYBDPMFKSA-N		

Synthesis of NCB-0846

The detailed synthesis of NCB-0846 is described in the supplementary materials of Masuda et al., Nat. Commun. 7, 12586 (2016). The synthesis is a multi-step process culminating in the final compound. While the full, step-by-step protocol from the supplementary information is not publicly available, the key reaction involves the coupling of a quinazoline core with a benzimidazole moiety and a cyclohexanol group. The stereochemistry of the hydroxyl group on the cyclohexane ring is crucial for its inhibitory activity against TNIK.

Quantitative Biological Activity

NCB-0846 is a potent inhibitor of TNIK with an IC₅₀ of 21 nM.[1][2] It also exhibits inhibitory activity against other kinases at higher concentrations. The table below summarizes the key quantitative data for NCB-0846.



Target	Assay Type	IC50 (nM)	% Inhibition @ 0.1 μM	Reference
TNIK	Cell-free kinase assay	21	>80%	[1][3]
FLT3	Cell-free kinase assay	-	>80%	[1]
JAK3	Cell-free kinase assay	-	>80%	
PDGFRα	Cell-free kinase assay	-	>80%	
TRKA	Cell-free kinase assay	-	>80%	_
CDK2/CycA2	Cell-free kinase assay	-	>80%	_
HGK	Cell-free kinase assay	-	>80%	_

Experimental Protocols TNIK Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

- · Recombinant human TNIK enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP



- NCB-0846 or other test compounds
- ADP-Glo[™] Kinase Assay Kit (containing ADP-Glo[™] Reagent and Kinase Detection Reagent)
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 μM DTT)

Protocol:

- Prepare serial dilutions of NCB-0846 in the kinase assay buffer.
- In a 96-well plate, add the TNIK enzyme, the substrate (MBP), and the test compound or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
 Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a microplate reader.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Wnt/β-catenin Signaling Pathway Inhibition Assay (TCF/LEF Reporter Assay)

This cell-based assay measures the transcriptional activity of TCF/LEF, which is downstream of TNIK in the Wnt signaling pathway.

Materials:



- HEK293 or other suitable cells
- TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
- A control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
- A plasmid for expressing a constitutively active form of β-catenin or Wnt3a conditioned medium
- Transfection reagent
- NCB-0846 or other test compounds
- Luciferase assay reagent

Protocol:

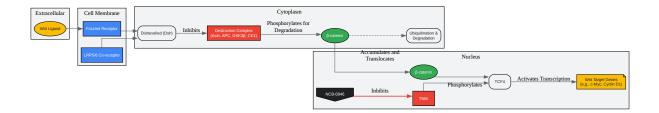
- Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid.
- After transfection, treat the cells with Wnt3a conditioned medium or a β -catenin expressing plasmid to activate the Wnt pathway.
- Add serial dilutions of NCB-0846 or vehicle control to the cells.
- Incubate the cells for 24-48 hours.
- Lyse the cells and measure the luciferase activity using a luminometer.
- Normalize the TOPFlash luciferase activity to the FOPFlash activity to determine the specific inhibition of Wnt signaling.
- Calculate the percent inhibition and IC50 value.

Signaling Pathways and Experimental Workflows Canonical Wnt/β-catenin Signaling Pathway

TNIK plays a crucial role in the canonical Wnt/β-catenin signaling pathway by phosphorylating the transcription factor TCF4, which is essential for the activation of Wnt target genes. NCB-



0846 inhibits this pathway by binding to the ATP-binding site of TNIK and preventing the phosphorylation of TCF4.



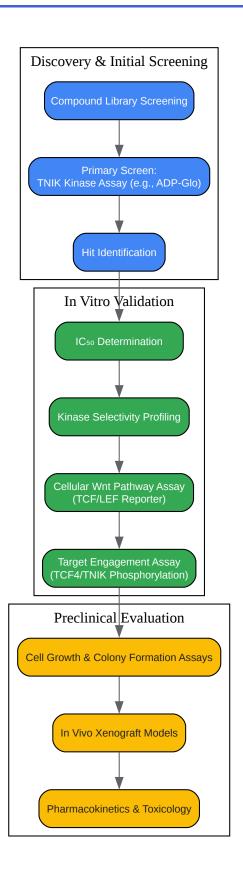
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Caption: Canonical Wnt/ β -catenin signaling pathway and the inhibitory action of NCB-0846 on TNIK.

Experimental Workflow for TNIK Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a TNIK inhibitor like NCB-0846.





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